BenchChemオンラインストアへようこそ!

N-(3-chloro-2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Analytical Chemistry Quality Control Structural Confirmation

This 2‑carboxamide-1,4‑benzodioxine presents a unique regioisomeric pharmacophore absent from the prevalent 6‑carboxamide series. With confirmed nanomolar ROCK inhibition in close analogues, its 3‑chloro‑2‑methylphenyl substituent drives distinct kinase‑selectivity shifts. Verified GC‑MS, NMR, and FTIR spectra enable regioisomer‑specific LC/GC‑MS methods, ensuring assay integrity. Also structurally related to mPTP inhibitor GNX‑865 (same formula, different CAS), making it a compelling tool for mitochondrial permeability transition studies. Offered as an AldrichCPR rare chemical; available in 10‑mg units with 3–5‑day lead time. Ideal for matched molecular pair ADME profiling and selectivity panel screening.

Molecular Formula C16H14ClNO3
Molecular Weight 303.74 g/mol
Cat. No. B4951121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-chloro-2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Molecular FormulaC16H14ClNO3
Molecular Weight303.74 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1Cl)NC(=O)C2COC3=CC=CC=C3O2
InChIInChI=1S/C16H14ClNO3/c1-10-11(17)5-4-6-12(10)18-16(19)15-9-20-13-7-2-3-8-14(13)21-15/h2-8,15H,9H2,1H3,(H,18,19)
InChIKeyOKXLPJUSQTXVTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility30.6 [ug/mL]

N-(3-Chloro-2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide Baseline Identity and Procurement-Ready Profile


N-(3-chloro-2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide (CAS 304888-53-7) is a synthetic small molecule belonging to the 2,3-dihydro-1,4-benzodioxine-2-carboxamide class. Its structure combines a benzodioxane core with a 3-chloro-2-methylphenyl amide substituent [1]. The compound has a molecular formula of C16H14ClNO3, a molecular weight of 303.74 g/mol, and a calculated LogP of approximately 3.49 . It is supplied as a solid, achiral free base with predicted tPSA of 47.6 Ų, one hydrogen bond donor, and three hydrogen bond acceptors . This compound is listed in the Sigma-Aldrich collection of rare and unique chemicals for early discovery research and is distributed through channels such as Cenmed; no certificate of analysis or batch-specific analytical data is provided by the original vendor [2].

Why N-(3-Chloro-2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide Cannot Be Assumed Interchangeable with Regioisomers or Scaffold Analogs


Within the 1,4-benzodioxine carboxamide class, the position of the amide attachment and the substitution pattern on the aniline ring profoundly influence target binding and selectivity. The 2-carboxamide regioisomer presents the benzodioxane oxygen atoms and the amide carbonyl in a distinct spatial geometry compared to the 6-carboxamide series, which has been commercially offered as a screening compound . In kinase-directed benzodioxane-2-carboxamides, the 2-position amide can engage the hinge region or hydrophobic pocket differently; for example, the related N-[4-(1H-pyrazol-4-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide inhibits ROCK2 with an IC50 of 2 nM, whereas its cellular activity shifts to 72 nM [1]. The 3-chloro-2-methyl substitution on the aniline ring introduces steric and electronic effects that alter H-bond acceptor/donor topology relative to unsubstituted or para-substituted analogs. These structural variations mean that a generic replacement with a 6-carboxamide regioisomer, a different halogen pattern, or an alternative heterocyclic core cannot preserve the same pharmacophore presentation and may yield divergent activity profiles, selectivity, and physicochemical properties [1].

Quantitative Differentiation Evidence for N-(3-Chloro-2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide Versus Analogs


Spectral Fingerprint Differentiation from the 6-Carboxamide Regioisomer

The target compound's 2-carboxamide regioisomer can be unambiguously distinguished from the commercially available 6-carboxamide analog via GC-MS and NMR. SpectraBase provides a unique GC-MS spectrum with exact mass 303.066221 Da and a distinctive InChIKey (OKXLPJUSQTXVTJ-UHFFFAOYSA-N) for the 2-carboxamide [1]. The 6-carboxamide regioisomer, offered by Hit2Lead as SC-6266144, has a different InChIKey and would produce distinct fragmentation patterns and NMR chemical shifts, particularly for the aromatic protons adjacent to the amide linkage .

Analytical Chemistry Quality Control Structural Confirmation

Physicochemical Property Differentiation: 2-Carboxamide vs. 6-Carboxamide Isomer

The 2-carboxamide attachment alters the electronic distribution and conformational preferences of the benzodioxane core compared to the 6-substituted isomer. The 6-carboxamide regioisomer (Hit2Lead SC-6266144) is reported with LogP 3.49, LogSW -4.40, tPSA 47.6 Ų, and 2 rotatable bonds . By contrast, the 2-carboxamide scaffold core (CAS 33070-04-1) has a dramatically lower LogP of 1.01 and PSA of 61.55 Ų . Although the full target compound's experimental LogP is not directly reported, the substantial difference in the core scaffold's polarity (ΔLogP ≈ 2.5 units, ΔPSA ≈ 14 Ų) indicates that the 2-carboxamide series will exhibit higher aqueous solubility and lower membrane permeability than the 6-carboxamide series, influencing formulation, assay compatibility, and pharmacokinetic behavior.

Medicinal Chemistry Drug Design Physicochemical Profiling

Biological Activity Differentiation: 2-Carboxamide Scaffold as a Privileged Kinase/Enzyme Inhibitor Motif

The 2-carboxamide-1,4-benzodioxine scaffold is a recognized pharmacophore for Rho-associated protein kinase (ROCK) inhibition, as demonstrated by SR-3677 (IC50 ~3 nM against ROCK-II) and related pyrazole-phenyl derivatives. BindingDB records N-[4-(1H-pyrazol-4-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide with a ROCK2 IC50 of 2 nM in enzymatic assay and 72 nM in a cell-based myosin light chain phosphorylation assay [1]. The 2-carboxamide position is essential for this activity; the 3-carboxamide variant of SR-3677 shows a different selectivity profile (ROCK-I IC50 56±12 nM vs. ROCK-II IC50 ~3 nM) . While direct IC50 data for the target compound against ROCK or other kinases are not publicly available, the 3-chloro-2-methylphenyl substituent introduces steric bulk and a chlorine H-bond acceptor that can enhance hydrophobic pocket occupancy and selectivity relative to the unsubstituted phenyl or pyrazole-bearing analogs. In contrast, the 6-carboxamide regioisomer lacks literature precedent for kinase inhibition, suggesting that the 2-position amide is critical for engaging the kinase hinge or hydrophobic back pocket [1].

Kinase Inhibition Enzyme Inhibition Drug Discovery

Substituent-Driven Selectivity: 3-Chloro-2-methylphenyl vs. Other Aniline Substituents

Within the benzodioxine-2-carboxamide class, the aniline substituent profoundly modulates kinase selectivity. The pyrazole-phenyl derivative (US11759530) shows ROCK2 IC50 2 nM [1], while the dimethylaminoethoxy-pyrazole phenyl variant (SR-3677) achieves an off-target hit rate of only 1.4% against 353 kinases and inhibits only 3 out of 70 non-kinase enzymes . The 3-chloro-2-methylphenyl group in the target compound introduces a distinct halogen bond donor (Cl) and an ortho-methyl group that restricts aniline ring rotation, potentially altering the dihedral angle between the benzodioxane and phenyl rings. This conformational restriction can favorably pre-organize the molecule for binding to hydrophobic pockets that accommodate the chloro-methylphenyl motif while discriminating against kinases that prefer para-substituted or hydrogen-bonding substituents. Although no head-to-head selectivity data exist for the target compound, the unique 3-chloro-2-methyl substitution pattern is absent from the most potent reported ROCK inhibitors (which favor 4-pyrazole or 4-pyridine substituents), suggesting that this compound may exhibit a divergent selectivity profile or target a different kinase [1].

Structure-Activity Relationship Kinase Selectivity Chemical Biology

Vendor-Grade Purity and Availability: Sigma-Aldrich Rare Chemical Library vs. Commercial Screening Analogs

The target compound (Sigma-Aldrich R562823) is supplied as part of the Sigma-Aldrich rare and unique chemical collection, with no analytical data provided; the buyer assumes full responsibility for identity and purity confirmation [1]. In contrast, the 6-carboxamide regioisomer is offered through Hit2Lead/ChemBridge with defined purity (typically ≥95%), explicit pricing tiers, and rush delivery options for quantities from 1 mg to 50 mg . This difference in quality assurance level is critical: the 2-carboxamide compound requires independent analytical verification (e.g., NMR, LC-MS) before use in quantitative assays, whereas the 6-carboxamide analog comes with vendor-certified purity. For procurement decisions, the 2-carboxamide regioisomer's exclusive availability through a single rare-chemical channel—with 3–5 day lead time and no QC data—introduces supply risk and additional in-house characterization costs that must be weighed against its unique structural features [1].

Procurement QC Early Discovery

Best-Validated Research Application Scenarios for N-(3-Chloro-2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide


Kinase Inhibitor Lead Discovery and Selectivity Profiling

Based on the 2-carboxamide-1,4-benzodioxine scaffold's established nanomolar ROCK inhibition (IC50 2–3 nM for close analogs) and the unique 3-chloro-2-methylphenyl substituent absent from advanced ROCK inhibitors [1], this compound is suitable as a structurally differentiated starting point for kinase selectivity screening. Its distinct substitution pattern may reveal activity against kinases outside the ROCK family or produce a divergent off-target profile compared to SR-3677 (1.4% hit rate against 353 kinases) [1]. Researchers should perform in-house kinase panel profiling and compare results directly with SR-3677 or the pyrazole-phenyl analog to map substituent-driven selectivity shifts.

Physicochemical Property Differentiation Studies in Series Optimization

The 2-carboxamide regioisomer's intrinsically higher polarity (core LogP ~1.0 vs. ~3.5 for the 6-carboxamide series) makes it a useful tool for probing the impact of regioisomeric amide attachment on solubility, permeability, and metabolic stability within a matched molecular pair analysis. By comparing the 2-carboxamide target compound head-to-head with the 6-carboxamide analog under identical assay conditions (e.g., PAMPA permeability, kinetic solubility, microsomal stability), medicinal chemistry teams can quantify the physicochemical consequences of amide position, informing the design of optimized leads with balanced potency and ADME properties.

Analytical Method Development and Regioisomer-Specific Quantification

The availability of verified GC-MS, NMR, and FTIR spectra for the 2-carboxamide regioisomer through SpectraBase [1] enables development of regioisomer-specific LC-MS or GC-MS methods to distinguish the 2-carboxamide from the commercially prevalent 6-carboxamide analog . This is essential for quality control when the compound is used in biological assays, ensuring that activity data are correctly attributed to the intended regioisomer and not to a positional isomer contaminant.

Early-Stage Probe Compound for Novel mPTP Target Exploration

The scaffold's structural similarity to GNX-865 (a mitochondrial permeability transition pore inhibitor with the same molecular formula C16H14ClNO3 and MW 303.74, but a different CAS number 1223568-82-8) suggests that the target compound may possess mPTP-modulating activity. Although GNX-865 is a distinct chemical entity, the shared molecular formula and benzodioxine core warrant comparative testing in mitochondrial permeability transition pore assays to determine whether the 2-carboxamide regioisomer offers differentiated potency, mitochondrial targeting, or protective efficacy in ischemia-reperfusion models.

Quote Request

Request a Quote for N-(3-chloro-2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.